

N-Carboxymethylhydantoin: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: (2,5-Dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B1349711

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of N-Carboxymethylhydantoin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents general methodologies and expected behaviors based on the well-understood chemistry of the hydantoin scaffold.

Chemical Properties

Quantitative data for N-Carboxymethylhydantoin is not readily available. The following table summarizes the available information and provides context based on related hydantoin structures. Researchers are advised to experimentally determine these properties for their specific applications.

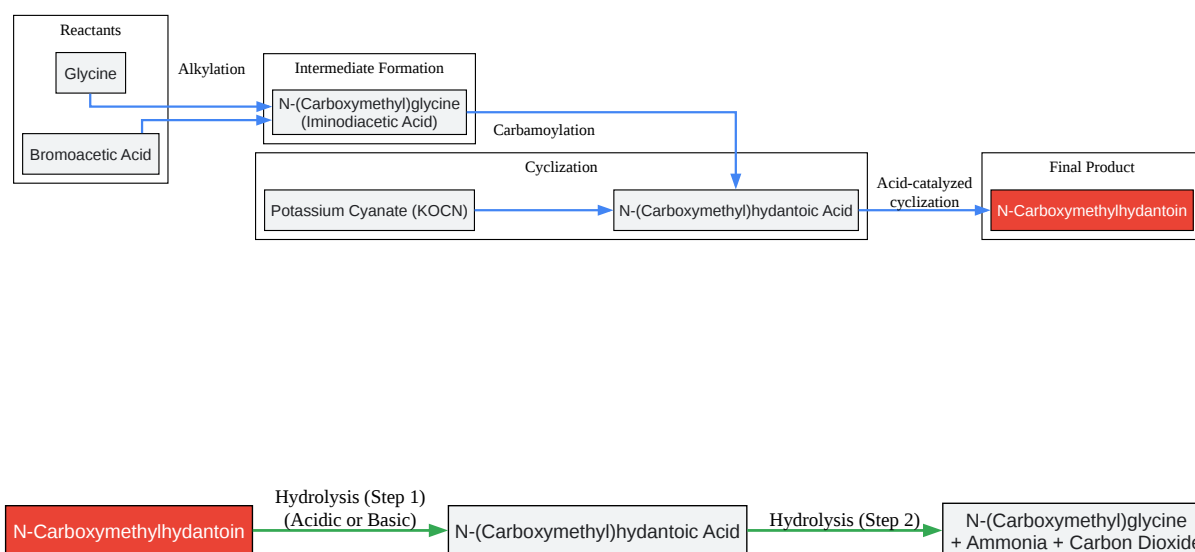
Property	Value	Remarks
Molecular Formula	C5H6N2O4	-
Molecular Weight	158.11 g/mol	-
Melting Point	Not available	-
Boiling Point	Not available	Hydantoins generally have high boiling points due to their polar nature and hydrogen bonding capabilities.
pKa	Not available	The carboxylic acid group is expected to have a pKa in the range of 3-5. The N-H proton on the hydantoin ring is weakly acidic, with a pKa typically above 8.
Solubility	Not available	The presence of the carboxylic acid group suggests that solubility in aqueous solutions will be pH-dependent, increasing significantly at pH values above its pKa. Solubility in organic solvents is expected to be limited.
LogP	Not available	The molecule possesses both polar (carboxylic acid, hydantoin ring) and non-polar (methylene) character. The LogP value is expected to be low, indicating hydrophilicity.

Synthesis of N-Carboxymethylhydantoin

A specific, detailed experimental protocol for the synthesis of N-Carboxymethylhydantoin is not widely published. However, a general and plausible synthetic route can be adapted from

established methods for the synthesis of N-substituted hydantoins. One common approach involves the reaction of an N-substituted amino acid with a source of cyanate or the cyclization of an N-substituted ureido acid.

A potential synthetic pathway is visualized below:



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